

Sulforhodamine G vs Sulforhodamine B fluorescence

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Compound Focus: Sulforhodamine G

CAS No.: 5873-16-5

Cat. No.: S596859

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Comparison at a Glance

The table below summarizes the core properties of **Sulforhodamine G** and Sulforhodamine B for a quick comparison.

Property	Sulforhodamine G (SRG)	Sulforhodamine B (SRB)
CAS Number	5873-16-5 [1]	3520-42-1 [2]
Molecular Formula	$C_{25}H_{25}N_2NaO_7S_2$ [1]	$C_{27}H_{30}N_2O_7S_2$ [2]
Molecular Weight	530.6 g/mol [1]	558.7 g/mol [2]
Excitation (λ_{Ex} , nm)	529 [1]	~565 [2]
Emission (λ_{Em} , nm)	548 [1]	~586 [2]
Appearance	Orange-red solid [1]	Red solid [2]

Property	Sulforhodamine G (SRG)	Sulforhodamine B (SRB)
Solubility	Highly water-soluble [1]	Very water-soluble [2]
pH Sensitivity	No pH-dependent absorption/fluorescence (pH 3-10) [3]	No pH-dependent absorption/fluorescence (pH 3-10) [2]
Cellular Permeability	Membrane-impermeant [1]	Membrane-impermeant [2]
Primary Applications	Polar tracer, neuronal communication studies [1]	Polar tracer, SRB cytotoxicity assay [4] [2]

Spectral Properties & Chemical Characteristics

- **Spectral Profile:** The most distinct difference lies in their fluorescence. **Sulforhodamine G** has its excitation and emission maxima in the green-orange range (Ex/Em: ~529/548 nm) [1]. In contrast, **Sulforhodamine B** is shifted further red, with Ex/Em around 565/586 nm [2]. This makes SRB more suitable for applications where reducing background autofluorescence or multiplexing with other green-emitting dyes is necessary.
- **Molecular Structure:** Both dyes are sulfonated, granting them high water solubility and a net negative charge, which contributes to their membrane-impermeant nature [1] [2]. Despite its high solubility, SRB has been demonstrated to be **amphiphilic**. It can adsorb at air/water interfaces and incorporate into surfactant micelles like SDS, a behavior not as commonly associated with SRG [5] [6].

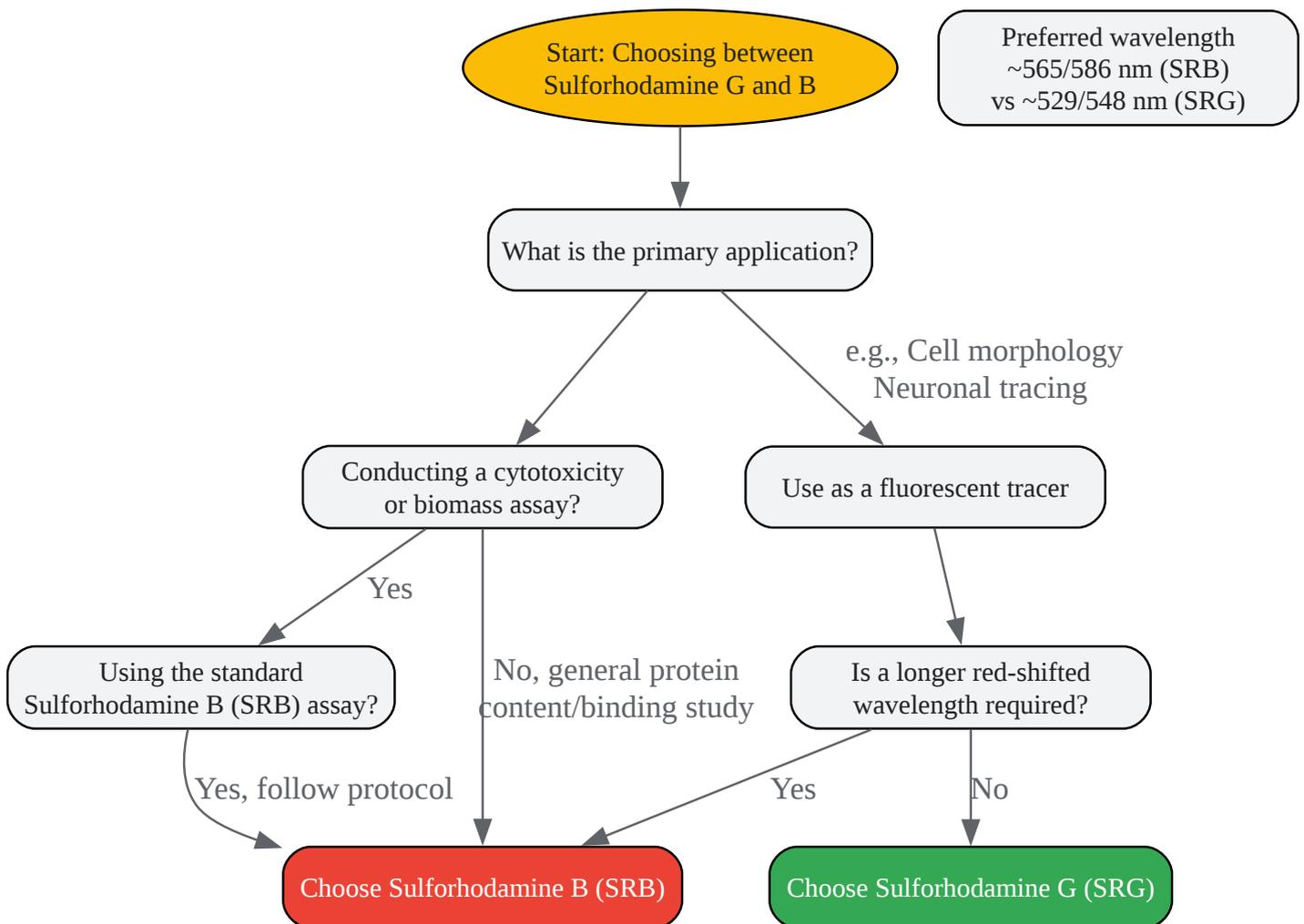
Applications in Research

- **Shared Use as Polar Tracers:** Both SRG and SRB are widely used as **membrane-impermeant polar tracers** for studying cell morphology, intercellular communication, and fluid phase tracing due to their high water solubility and inability to cross intact cell membranes [1] [2].
- **Unique Assay Applications:** **Sulforhodamine B** has a major dedicated application in the **SRB assay**, a colorimetric method for cell density determination and cytotoxicity screening. This assay exploits SRB's ability to bind stoichiometrically to cellular proteins under mild acidic conditions, providing an estimate of total biomass [4] [2]. While SRB has been investigated for its surface-active properties in therapeutic contexts, such as lowering surface tension in proteinaceous solutions [6], SRG's documented uses are more focused on its role as a fluorescent tracer [1].

Experimental Considerations

- **Bioactivity and Specificity:** A critical consideration for any dye is its potential bioactivity. While specific data for SRG is limited in the search results, a study on the closely related **Sulforhodamine 101 (SR101)** found that it can **induce seizure-like neuronal activity** in mouse cortex at concentrations of 100-250 μM [7]. This highlights the importance of testing for off-target effects. The study suggests that concentrations of 50 μM or lower may be safer for *in vivo* neuronal labeling [7].
- **Handling and Storage:** For optimal performance, fluorescent dyes should be **protected from light** during long-term storage. While many are stable for years when stored correctly as solids, it is recommended to perform a small-scale positive control experiment if using a product that has been stored for over a year [1].

To help summarize the key decision points for selecting between these two dyes, the following flowchart outlines the process:



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Profesional Usage Guidelines

- **Validating Your Experimental Conditions:** Given the potential for bioactivity, especially with sulforhodamine dyes like SR101 [7], it is crucial to **validate the concentration** of SRG or SRB in your specific experimental system. Start with the lowest feasible concentration and include careful controls to rule out dye-induced artifacts.
- **Leveraging the SRB Assay:** If you are using the SRB assay for cytotoxicity or cell proliferation, follow established protocols [4]. The key advantages of this assay include its reproducibility, a stable endpoint that doesn't require immediate measurement, and low cost. A critical step is the gentle addition of trichloroacetic acid (TCA) to fix cells to the plate, as harsh addition can dislodge cells and create artifacts [4].

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